Stereochemical Differentiation: Trans vs. Cis Configuration of 7-Fluorohexahydro-3(2H)-indolizinone
3(2H)-Indolizinone,7-fluorohexahydro-,trans-(9CI) (CAS 148855-30-5) is the trans stereoisomer of 7-fluorohexahydro-3(2H)-indolizinone, with the corresponding cis-isomer designated by CAS 148855-27-0 . In related hexahydroindolizinone systems, stereochemistry at the ring junction has been demonstrated to influence diastereoselectivity in hydrogenation reactions, with trans-selectivity observed for certain substituted indolizines [1].
| Evidence Dimension | Stereochemical configuration at the ring junction |
|---|---|
| Target Compound Data | Trans configuration (CAS 148855-30-5) |
| Comparator Or Baseline | Cis configuration (CAS 148855-27-0) |
| Quantified Difference | Stereochemical identity differs; quantitative data on comparative properties (e.g., diastereomeric ratio, biological activity) not identified in accessible literature |
| Conditions | Structural comparison of CAS registry entries; stereochemical effects demonstrated in analogous substituted indolizine systems under heterogeneous hydrogenation conditions |
Why This Matters
Procurement of the correct stereoisomer is essential to ensure experimental reproducibility in synthetic routes that require specific stereochemical inputs or in biological assays where stereochemistry may influence target engagement.
- [1] Fischer E, et al. Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. J Org Chem. 2020;85(17):11541-11548. doi:10.1021/acs.joc.0c01338 View Source
